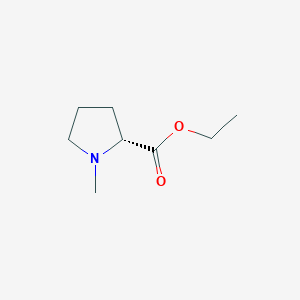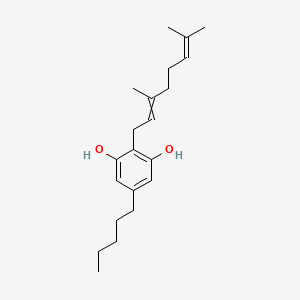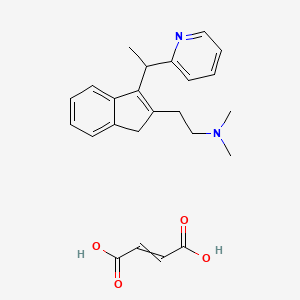
5-Chloro-6-(chloromethyl)-2,3-dihydro-1,4-benzodioxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-6-(chloromethyl)-2,3-dihydro-1,4-benzodioxine: is an organic compound with the molecular formula C8H6Cl2O2 It belongs to the class of benzodioxines, which are characterized by a benzene ring fused to a dioxine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-(chloromethyl)-2,3-dihydro-1,4-benzodioxine typically involves the chlorination of a precursor compound. One common method involves the reaction of 1,4-benzodioxine with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations. The product is then purified using techniques like distillation or recrystallization to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-6-(chloromethyl)-2,3-dihydro-1,4-benzodioxine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of azides, thiocyanates, or amines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Chloro-6-(chloromethyl)-2,3-dihydro-1,4-benzodioxine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules used in pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of chlorinated benzodioxines on cellular processes. It is also employed in the development of bioactive molecules with potential therapeutic applications.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are being investigated for their antimicrobial, antifungal, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. It is also utilized in the synthesis of materials with specific properties for use in electronics and coatings.
Wirkmechanismus
The mechanism of action of 5-Chloro-6-(chloromethyl)-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s function. The pathways involved in these interactions are often related to the compound’s ability to form reactive intermediates, which can further react with cellular components.
Vergleich Mit ähnlichen Verbindungen
- 5-Chloro-6-(chloromethyl)-1,3-benzodioxole
- 6-Chloropiperonyl chloride
- 4-Phenyl-1,3-thiazol-2-amine
Comparison: Compared to similar compounds, 5-Chloro-6-(chloromethyl)-2,3-dihydro-1,4-benzodioxine is unique due to its specific substitution pattern on the benzodioxine ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other compounds may not fulfill. For example, its chloromethyl group provides a reactive site for further functionalization, which is advantageous in synthetic chemistry.
Eigenschaften
Molekularformel |
C9H8Cl2O2 |
|---|---|
Molekulargewicht |
219.06 g/mol |
IUPAC-Name |
5-chloro-6-(chloromethyl)-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C9H8Cl2O2/c10-5-6-1-2-7-9(8(6)11)13-4-3-12-7/h1-2H,3-5H2 |
InChI-Schlüssel |
BWISFDZMHGHMAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2Cl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-(2,6-dichlorophenyl)ethenyl]-4,4-dimethyl-2-(methylthio)-1H-pyrimidine](/img/structure/B12436602.png)



![(3S,9S,10R,13R,17R)-17-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12436621.png)

![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}piperidine](/img/structure/B12436632.png)

![{[4-Fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B12436661.png)
![6-(6-Hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid](/img/structure/B12436662.png)
![[(4-Chloro-3-nitrophenyl)methyl]hydrazine](/img/structure/B12436678.png)



